2-(2-Furyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 2-(2-Furyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 899384-31-7
VCID: VC0357163
InChI: InChI=1S/C16H14N4OS/c1-9-17-16-13(10-5-2-3-7-12(10)22-16)15-18-14(19-20(9)15)11-6-4-8-21-11/h4,6,8H,2-3,5,7H2,1H3
SMILES: CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC=CO5
Molecular Formula: C16H14N4OS
Molecular Weight: 310.4g/mol

2-(2-Furyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

CAS No.: 899384-31-7

Main Products

VCID: VC0357163

Molecular Formula: C16H14N4OS

Molecular Weight: 310.4g/mol

2-(2-Furyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine - 899384-31-7

CAS No. 899384-31-7
Product Name 2-(2-Furyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular Formula C16H14N4OS
Molecular Weight 310.4g/mol
IUPAC Name 4-(furan-2-yl)-7-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Standard InChI InChI=1S/C16H14N4OS/c1-9-17-16-13(10-5-2-3-7-12(10)22-16)15-18-14(19-20(9)15)11-6-4-8-21-11/h4,6,8H,2-3,5,7H2,1H3
Standard InChIKey OHHFSJOVJPEECK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC=CO5
Canonical SMILES CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC=CO5
PubChem Compound 666880
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator